
1-(4-Methoxyphenethyl)-3-(thiophen-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenethyl)-3-(thiophen-3-ylmethyl)urea is a chemical compound that belongs to the class of substituted phenethylamines. It is also known as 4-MeO-3-TM-Urea or 4-MeO-TMPTU. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. In
Scientific Research Applications
Acetylcholinesterase Inhibitors
- Flexible urea derivatives, including those similar to the compound , have been synthesized and evaluated for their antiacetylcholinesterase activity. These compounds demonstrate that certain structural modifications can lead to high inhibitory activities, suggesting potential use in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonists
- Urea derivatives have been identified as antagonists for the neuropeptide Y5 (NPY5) receptor, indicating their potential in treating obesity and related disorders. Structural modifications in these compounds have led to the development of highly potent NPY5 receptor antagonists (Fotsch et al., 2001).
Anticancer Agents
- Diaryl ureas, a category that includes 1-(4-Methoxyphenethyl)-3-(thiophen-3-ylmethyl)urea, have shown significant antiproliferative effects against various cancer cell lines. These compounds are being explored as potential BRAF inhibitors and anticancer agents (Feng et al., 2020).
Anticonvulsant Activity
- Certain urea derivatives exhibit anticonvulsant activity, suggesting potential use in the treatment of epilepsy and related disorders. The structure-activity relationship of these compounds is crucial for their effectiveness (Thakur et al., 2017).
DNA Binding and Cytotoxicity
- Urea derivatives have been studied for their DNA binding properties and cytotoxic effects against cancer cell lines. These findings are important for developing new anticancer drugs (Mushtaque et al., 2016).
Anion Recognition and Photophysical Studies
- Urea and thiourea derivatives have been synthesized for anion recognition studies. These compounds are used to understand the interaction between anions and organic molecules, which is crucial in various chemical and biological processes (Singh et al., 2016).
Potentiometric Biosensor Applications
- Urea derivatives have been used in the development of biosensors, specifically for the quantification of urea concentrations. This application is important in medical diagnostics and industrial processes (Lai et al., 2017).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-19-14-4-2-12(3-5-14)6-8-16-15(18)17-10-13-7-9-20-11-13/h2-5,7,9,11H,6,8,10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSUEAIDNHMEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(thiophen-3-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

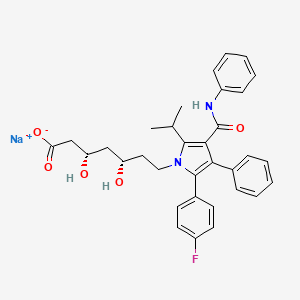
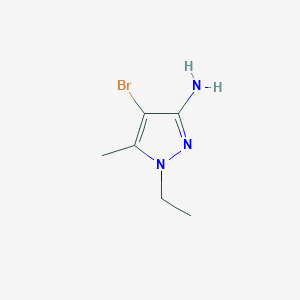


![3-Fluorosulfonyloxy-5-[2-(oxolan-2-yl)propan-2-ylcarbamoyl]pyridine](/img/structure/B2801021.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2801023.png)
![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/no-structure.png)


![6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2801030.png)
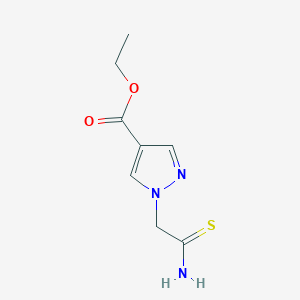
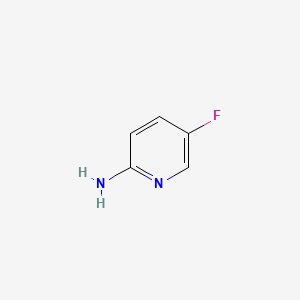
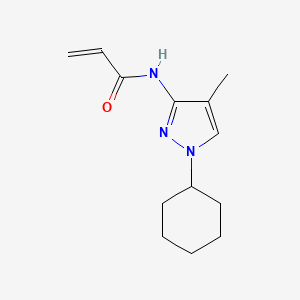
![2-[[(5Z)-4-(4-fluorophenyl)-5-indol-3-ylidene-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2801035.png)